tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an amino group, and a pyrazole ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: The reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid produces the corresponding acyl azide.
Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This deprotection process is crucial in multi-step organic syntheses, allowing
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-9(6-8(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQAHFTYHOKXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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